Ilicicolin H is a natural product classified as a polyketide-nonribosomal peptide (PK-NRP) hybrid molecule. [] It is primarily produced by filamentous fungi, notably species like Gliocadium roseum, Neonectria sp. DH2, Trichoderma reesei, and Fusarium sp. [, , , , ]
Ilicicolin H has garnered significant attention for its potent antifungal properties. [] Its unique structure and biological activity make it a valuable tool in studying fungal biology and developing novel antifungal agents. [, , , ] Additionally, its inhibitory action on specific enzymes like cytochrome bc1 reductase highlights its potential in biochemical and bioenergetic research. [, , ]
Ilicicolin H is classified as a 2-pyridone derivative, which is part of a larger family of compounds known for their bioactive properties. It is primarily produced by fungi such as Neonectria sp. and Trichoderma reesei. The biosynthetic gene cluster responsible for its production includes key enzymes such as polyketide synthases and nonribosomal peptide synthetases, which facilitate the complex assembly of its molecular structure .
The synthesis of Ilicicolin H can be approached through both natural biosynthesis and total chemical synthesis.
The biosynthetic pathway involves several enzymatic steps:
Recent studies have reported successful total synthesis of Ilicicolin H using commercially available precursors like citronellol. This synthetic route involves multiple steps including functional group transformations and cyclizations to achieve the final product in yields around 16% .
Ilicicolin H has a complex molecular structure characterized by:
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the structure, revealing distinct proton and carbon environments that confirm the presence of specific functional groups .
Ilicicolin H participates in various chemical reactions:
These reactions are critical for modifying Ilicicolin H into derivatives with potentially enhanced or altered biological activities.
The antifungal activity of Ilicicolin H is attributed to its ability to disrupt fungal cell wall synthesis and function. It targets specific enzymes involved in cell wall biogenesis, leading to cell lysis and death. Studies suggest that Ilicicolin H's mechanism may involve:
This multifaceted action makes it a promising candidate for developing new antifungal therapies.
Ilicicolin H exhibits several notable physical and chemical properties:
The primary applications of Ilicicolin H are in the field of mycology, particularly as an antifungal agent. Its potential uses include:
Ilicicolin H was first isolated in 1971 from the ascomycete fungus Cylindrocladium ilicicola (strain MFC-870), marking the initial characterization of this potent antifungal compound [1]. This discovery occurred during routine screening of fungal extracts for antibiotic properties, revealing ilicicolin H's exceptional activity against yeasts and filamentous fungi. The producing organism, C. ilicicola, is a plant-pathogenic fungus originally associated with root rot in holly plants (Ilex spp.), which later gave rise to the compound's name [1] [3]. Subsequent research identified several other fungal species capable of producing ilicicolin H under specific cultivation conditions, including Gliocladium roseum, Nectria species B13, Neonectria species DH2, and Talaromyces variabile [1] [2]. The compound's production profile varies significantly among strains, with early yields from C. ilicicola reported at approximately 50 mg/L under optimized conditions [1].
Genomic insights revealed that ilicicolin H biosynthesis is governed by a conserved biosynthetic gene cluster (BGC) present across these diverse fungal species [1] [3]. The independent discovery of this BGC by multiple research groups in 2019 confirmed its consistent genetic architecture: Zhang et al. identified it in Talaromyces variabile, Lin et al. in Neonectria species DH2, and later Shenouda et al. in Trichoderma reesei [1] [3]. This conservation across taxonomically distinct fungi suggests an evolutionary advantage conferred by ilicicolin H production, potentially related to ecological competition or defense mechanisms. More recently, the endophytic fungus Talaromyces species DC2, isolated from Catharanthus roseus, was also found to harbor the ilicicolin H BGC, expanding the known biological contexts for this compound's production [6].
Table 1: Fungal Producers of Ilicicolin H
Fungal Species | Strain Designation | Isolation Source | Significance |
---|---|---|---|
Cylindrocladium ilicicola | MFC-870 | Holly plants (Ilex spp.) | Original producing organism (1971) |
Gliocladium roseum | Not specified | Various substrates | Early confirmed producer (1980s) |
Neonectria species | DH2 | Meconopsis grandis | Endophytic source; BGC heterologously expressed |
Talaromyces variabile | Not specified | Environmental samples | BGC characterization by Zhang et al. (2019) |
Trichoderma reesei | QM6a | Military equipment | Silent cluster activated via transcription factor TriliR |
Talaromyces species | DC2 | Catharanthus roseus stem | Endophytic source with confirmed BGC |
Ilicicolin H (C~27~H~31~NO~4~) features a structurally complex architecture characterized by two distinctive moieties: a highly oxygenated decalin system fused to a 2-pyridone ring [1] [4]. The 2-pyridone motif places ilicicolin H within a broader class of fungal metabolites that includes tenellin, desmethylbassianin, aspyridone, and leporin, all sharing the characteristic six-membered aromatic ring with a nitrogen atom at position 1 and a ketone at position 2 [4]. The decalin moiety (bicyclo[4.4.0]decane) exhibits trans-junction stereochemistry with angular methyl groups at C-4 and C-10, creating a rigid, hydrophobic core that contributes significantly to its biological interactions [3] [8].
Biosynthetically, ilicicolin H originates from a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway [3] [5]. The core assembly involves four key enzymatic steps:
Table 2: Key Enzymes in Ilicicolin H Biosynthesis
Gene | Protein | Domain Architecture | Function in Biosynthesis | Experimental Evidence |
---|---|---|---|---|
triliA | PKS-NRPS | KS-AT-DH-CMeT-(KR)-ER-ACP-C-A-T-DKC | Assembly of polyketide chain and tyrosine incorporation | Heterologous expression in A. oryzae yields tetramic acids [3] |
triliB | Trans-acting ER | ER domain | Enoyl reduction during chain elongation | Required for full-length polyketide formation [3] |
triliC | Cytochrome P450 | P450 monooxygenase | Tetramic acid to 2-pyridone ring expansion | Converts tetramic acids to pyridones [3] [8] |
triliD | Diels-Alderase | Lipocalin fold | Intramolecular Diels-Alder cyclization | Catalyzes decalin formation; determines C-8 stereochemistry [5] [8] |
triliE | Epimerase | TIM-barrel fold | Epimerization at C-8 | Converts 8-epi-ilicicolin H to ilicicolin H [1] |
Stereochemical control at C-8 remains a critical aspect of ilicicolin H biosynthesis. Zhang et al. demonstrated that the epimerase IccE is essential for converting 8-epi-ilicicolin H to the natural C-8 epimer with potent bioactivity [1]. However, Lin et al. reported that their heterologous expression produced ilicicolin H without an explicit epimerase, suggesting potential host-specific pH effects or endogenous enzymatic activities might influence this step [1] [2]. The absolute configuration of ilicicolin H was unambiguously determined through advanced techniques including microcrystal electron diffraction (MicroED), which has proven particularly valuable for complex natural products with multiple stereocenters [4].
The ilicicolin family encompasses several structurally related compounds with significant modifications that influence their biological activities. The most extensively studied analogues include ilicicolin H, 8-epi-ilicicolin H, ilicicolin J, and the recently discovered ilicicolin K:
Ilicicolin J: This analogue (C~27~H~29~NO~4~) was first identified in 2019 during heterologous expression of the ili BGC from Neonectria species DH2 in Aspergillus nidulans [2]. It lacks the C8-C9 single bond present in ilicicolin H, instead featuring a conjugated enone system extending from C-7. This structural change results from incomplete reduction during decalin formation. Despite this alteration, ilicicolin J exhibits comparable antifungal activity to ilicicolin H against Saccharomyces cerevisiae (MIC ≈ 6.3 μg/mL for both), indicating that the C8 stereochemistry—previously considered essential—may be dispensable for bioactivity [2] [4].
8-epi-Ilicicolin H: This C-8 epimer differs from ilicicolin H only in the configuration at this critical stereocenter. The inversion dramatically reduces antifungal potency by approximately 100-fold, highlighting the stereochemical precision required for optimal target binding [1] [2]. The epimerization is catalyzed by dedicated epimerases (IccE/TriliE) in some BGCs, though non-enzymatic pH-dependent epimerization may occur under certain conditions [1].
Ilicicolin K: Discovered in 2025 through genetic activation of the silent trili cluster in Trichoderma reesei, this novel analogue (C~27~H~31~NO~5~) features a second hydroxylation on the tyrosine-derived phenol ring and an intramolecular ether bridge between the pyridone and tyrosine moieties [1]. This structural complexity arises from oxidative modifications catalyzed by additional oxidoreductases in the native host. Ilicicolin K demonstrates potent antifungal activity against Saccharomyces cerevisiae and moderate activity against the multidrug-resistant pathogen Candida auris, suggesting potential clinical relevance despite ilicicolin H's historical limitations due to plasma protein binding [1].
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